molecular formula C12H16N2O2 B14097246 ethyl (3Z)-3-(phenylhydrazinylidene)butanoate

ethyl (3Z)-3-(phenylhydrazinylidene)butanoate

Cat. No.: B14097246
M. Wt: 220.27 g/mol
InChI Key: APOGMIIQZNTEGK-RAXLEYEMSA-N
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Description

Ethyl (3Z)-3-(phenylhydrazinylidene)butanoate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a phenylhydrazinylidene group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3Z)-3-(phenylhydrazinylidene)butanoate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3Z)-3-(phenylhydrazinylidene)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenylhydrazinylidene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl (3Z)-3-(phenylhydrazinylidene)butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes and pigments due to its chemical reactivity.

Mechanism of Action

The mechanism of action of ethyl (3Z)-3-(phenylhydrazinylidene)butanoate involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can undergo hydrolysis to release active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3Z)-3-(phenylhydrazinylidene)propanoate
  • Ethyl (3Z)-3-(phenylhydrazinylidene)pentanoate
  • Methyl (3Z)-3-(phenylhydrazinylidene)butanoate

Uniqueness

This compound is unique due to its specific structural configuration and the presence of the phenylhydrazinylidene group

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl (3Z)-3-(phenylhydrazinylidene)butanoate

InChI

InChI=1S/C12H16N2O2/c1-3-16-12(15)9-10(2)13-14-11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3/b13-10-

InChI Key

APOGMIIQZNTEGK-RAXLEYEMSA-N

Isomeric SMILES

CCOC(=O)C/C(=N\NC1=CC=CC=C1)/C

Canonical SMILES

CCOC(=O)CC(=NNC1=CC=CC=C1)C

Origin of Product

United States

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